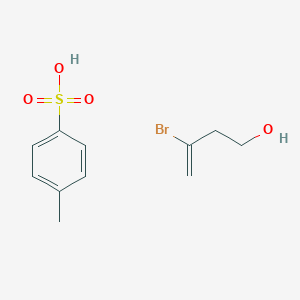
3-Bromobut-3-en-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobut-3-en-1-ol;4-methylbenzenesulfonic acid: is a compound that combines the properties of a brominated alcohol and a sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-Bromobut-3-en-1-ol: can be synthesized through the bromination of but-3-en-1-ol.
4-Methylbenzenesulfonic acid: is commonly prepared by sulfonation of toluene with sulfuric acid, producing the sulfonic acid derivative.
Industrial Production Methods: The industrial production of these compounds often involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The bromination and sulfonation reactions are typically performed in the presence of catalysts to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromobut-3-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom in 3-Bromobut-3-en-1-ol can be reduced to form but-3-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form but-3-en-1-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: But-3-en-1-ol.
Substitution: But-3-en-1-ol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Bromobut-3-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: This compound can be used to study the activity of enzymes that catalyze bromination or sulfonation reactions.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-Bromobut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions . The sulfonic acid group in 4-methylbenzenesulfonic acid can act as a strong acid, donating protons and participating in various acid-catalyzed reactions .
Comparison with Similar Compounds
But-3-en-1-ol: Lacks the bromine atom, making it less reactive in certain types of chemical reactions.
3-Chlorobut-3-en-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Methylbenzenesulfonic acid: Similar sulfonic acid group but without the brominated alcohol component.
Uniqueness: The combination of a brominated alcohol and a sulfonic acid in 3-Bromobut-3-en-1-ol;4-methylbenzenesulfonic acid provides a unique set of chemical properties that can be exploited in various applications, making it distinct from other similar compounds .
Properties
CAS No. |
144447-24-5 |
|---|---|
Molecular Formula |
C11H15BrO4S |
Molecular Weight |
323.21 g/mol |
IUPAC Name |
3-bromobut-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H7BrO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(5)2-3-6/h2-5H,1H3,(H,8,9,10);6H,1-3H2 |
InChI Key |
VVCZIIXQEBKHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=C(CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


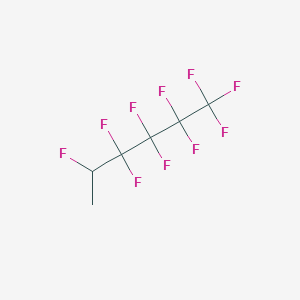
![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
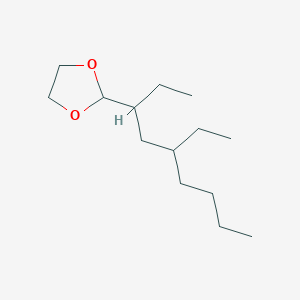
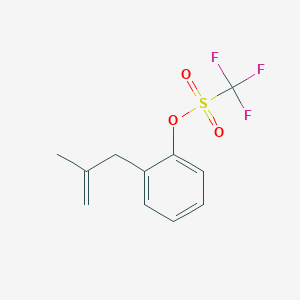
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)
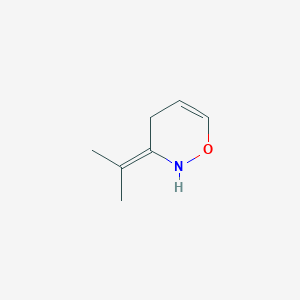
![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
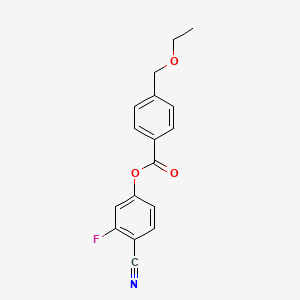
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)
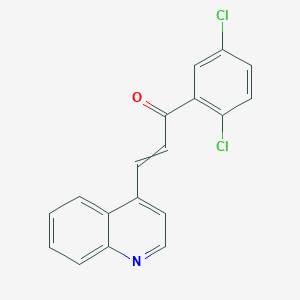
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)
